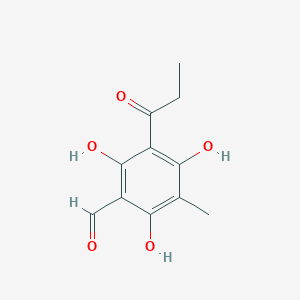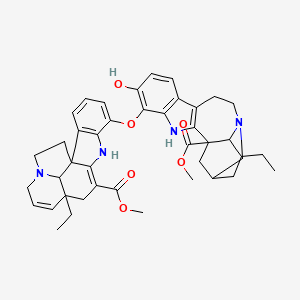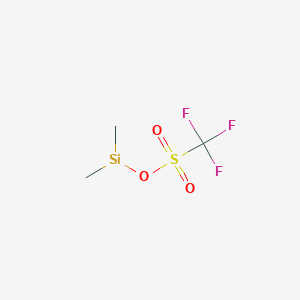
3-(Hydroxymethylidene)-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxymethylidene)-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethylidene)-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzopyran derivative with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethylidene group. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethylidene)-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzopyran derivatives.
Scientific Research Applications
3-(Hydroxymethylidene)-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethylidene)-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The hydroxymethylidene group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the benzopyran ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethylidene)-2-methyl-2,3-dihydro-4H-1-benzopyran-4-one: shares similarities with other benzopyran derivatives, such as:
Uniqueness
What sets this compound apart is its unique hydroxymethylidene group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
| 93561-87-6 | |
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
3-(hydroxymethylidene)-2-methylchromen-4-one |
InChI |
InChI=1S/C11H10O3/c1-7-9(6-12)11(13)8-4-2-3-5-10(8)14-7/h2-7,12H,1H3 |
InChI Key |
KULQLQURBAAOQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=CO)C(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
